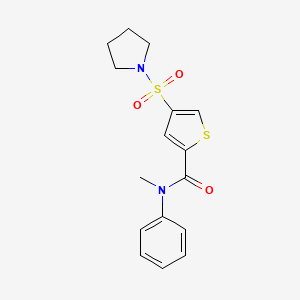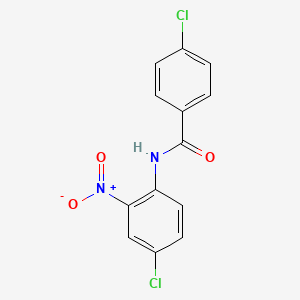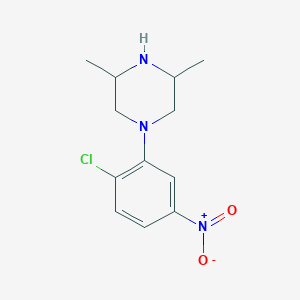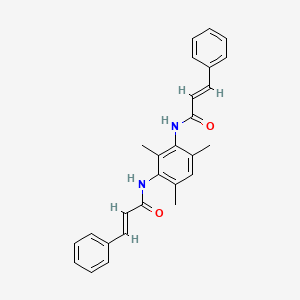
N-methyl-N-phenyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-phenyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide (known as SPT) is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have unique properties that make it a valuable tool for studying various biochemical and physiological processes.
作用机制
SPT works by binding to the TRPV1 receptor and inhibiting its function. This leads to a reduction in pain sensation and inflammation. SPT has also been found to inhibit the activity of certain enzymes, such as COX-2, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
SPT has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain sensation and inflammation in animal models of arthritis and neuropathic pain. SPT has also been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
One of the main advantages of SPT is its specificity for the TRPV1 receptor. This allows researchers to study the function of this receptor without interfering with other physiological processes. However, SPT has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on SPT. One area of interest is the development of more potent and selective TRPV1 inhibitors based on the structure of SPT. Another area of interest is the investigation of the potential use of SPT in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of SPT and its effects on various physiological processes.
合成方法
The synthesis of SPT involves the reaction of N-methyl-N-phenylthiourea with 1-bromo-2-(pyrrolidin-1-yl)sulfonylbenzene in the presence of a base. The resulting product is then treated with thionyl chloride to yield SPT.
科学研究应用
SPT has been used in scientific research to study the role of certain enzymes and receptors in various physiological processes. It has been found to be particularly useful in studying the function of the TRPV1 receptor, which is involved in pain sensation and inflammation.
属性
IUPAC Name |
N-methyl-N-phenyl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-17(13-7-3-2-4-8-13)16(19)15-11-14(12-22-15)23(20,21)18-9-5-6-10-18/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGVUMSRYBSNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5132270.png)
![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide trifluoroacetate](/img/structure/B5132274.png)

![N-(4-bromo-2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5132281.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5132285.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B5132288.png)
![1-chloro-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5132303.png)


![4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5132331.png)
![(4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine](/img/structure/B5132335.png)
![1-[(4-methylphenyl)sulfonyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5132346.png)
![6-bromo-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5132348.png)